molecular formula C21H28N4O4S B12471403 ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

ethyl 2-({N-[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B12471403
M. Wt: 432.5 g/mol
InChI Key: ALKIQQSZPFRJHL-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a benzothiophene core, which is known for its biological activity, and a pyrimidine moiety, which is often found in nucleic acid analogs and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: Starting with a suitable thiophene derivative, the benzothiophene core can be synthesized through cyclization reactions under acidic or basic conditions.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine precursor reacts with the benzothiophene intermediate.

    Ethylation and Amidation: The ethyl group and the amide linkage are introduced through alkylation and amidation reactions, respectively. These steps often require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production. Catalysts and automated reaction systems are often employed to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can target the pyrimidine ring or the benzothiophene core, leading to different reduced products.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the pyrimidine and benzothiophene rings.

Scientific Research Applications

ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Pharmaceuticals: It may serve as a lead compound for developing new therapeutic agents, especially for diseases involving nucleic acid analogs.

    Materials Science: The compound’s properties can be explored for creating novel materials with specific electronic or optical characteristics.

    Biological Studies: Its interactions with biological macromolecules can be studied to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(2-{[5-(METHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-ETHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(2-{[5-(ETHOXYMETHYL)-2-METHYLPYRIMIDIN-4-YL]AMINO}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and core structures This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C21H28N4O4S

Molecular Weight

432.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-(ethoxymethyl)-2-methylpyrimidin-4-yl]amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H28N4O4S/c1-4-28-12-14-10-22-13(3)24-19(14)23-11-17(26)25-20-18(21(27)29-5-2)15-8-6-7-9-16(15)30-20/h10H,4-9,11-12H2,1-3H3,(H,25,26)(H,22,23,24)

InChI Key

ALKIQQSZPFRJHL-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=C(N=C1NCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC)C

Origin of Product

United States

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